molecular formula C7H10N2O4S B1194465 (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid CAS No. 68403-70-3

(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

Cat. No. B1194465
CAS RN: 68403-70-3
M. Wt: 218.23 g/mol
InChI Key: OVPNGLNKPOSWGH-FQKPRHNFSA-N
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Description

“(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the structure is similar to certain types of antibiotics, such as cephalosporins .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system, which includes a five-membered thiazolidine ring and a four-membered β-lactam ring . The InChI code for this compound is 1S/C8H10N2O4S/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10 .

properties

IUPAC Name

(6R,7R)-7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c8-3-5(11)9-4(7(12)13)2(10)1-14-6(3)9/h2-4,6,10H,1,8H2,(H,12,13)/t2?,3-,4?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPNGLNKPOSWGH-FQKPRHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C(S1)C(C2=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987979
Record name 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

CAS RN

68403-70-3
Record name 7-Amino-3-hydroxycepham-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068403703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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